3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
Overview
Description
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrrolidinyl-thiophenyl-propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactionsThe final steps involve the formation of the pyrrolidinyl-thiophenyl-propenone moiety and its attachment to the benzamide core under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .
Scientific Research Applications
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxybenzamide: Lacks the pyrrolidinyl-thiophenyl-propenone moiety.
N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide: Lacks the methoxy groups.
3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide: Lacks the thiophenyl group.
Uniqueness
The uniqueness of 3,4-dimethoxy-N-[(1E)-3-oxo-3-(pyrrolidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[(E)-3-oxo-3-pyrrolidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-17-8-7-14(12-18(17)26-2)19(23)21-16(13-15-6-5-11-27-15)20(24)22-9-3-4-10-22/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,21,23)/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEWEHAIPOTPPX-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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